Triphenylsulfanium acetate

Description

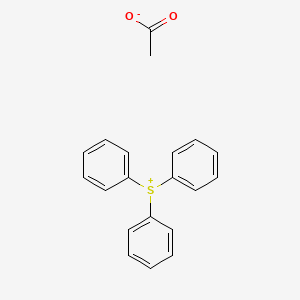

Triphenylsulfanium acetate is a sulfonium salt comprising a positively charged triphenylsulfanium ion (C₁₈H₁₅S⁺) and an acetate counterion (CH₃COO⁻). Sulfonium salts are widely utilized in organic synthesis, photolithography, and catalysis due to their stability and ionic character. The acetate anion distinguishes this compound from other sulfonium salts, influencing its solubility, reactivity, and environmental compatibility.

Properties

CAS No. |

19600-49-8 |

|---|---|

Molecular Formula |

C20H18O2S |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

triphenylsulfanium;acetate |

InChI |

InChI=1S/C18H15S.C2H4O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4/h1-15H;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

XZZGCKRBJSPNEF-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylsulfanium acetate can be synthesized through the reaction of triphenylsulfonium chloride with sodium acetate in an aqueous medium. The reaction typically proceeds at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale filtration and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Triphenylsulfanium acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triphenylsulfoxide and triphenylsulfone.

Reduction: It can be reduced to form triphenylsulfide.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as halides, cyanides, and thiolates are commonly used.

Major Products:

Oxidation: Triphenylsulfoxide, triphenylsulfone.

Reduction: Triphenylsulfide.

Substitution: Various substituted triphenylsulfonium compounds.

Scientific Research Applications

Triphenylsulfanium acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological redox processes.

Industry: It is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of triphenylsulfanium acetate involves the formation of a sulfonium ion, which can act as an electrophile in various chemical reactions. The sulfonium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Triphenylsulfanium Acetate and Analogues

Chemical Stability and Reactivity

- Acetate vs. Perfluorinated Anions : this compound’s acetate anion confers higher polarity and water solubility compared to its perfluorobutanesulfonate analogue, which is hydrophobic and thermally robust due to the fluorinated chain .

- Ester vs. Sulfonium Salts : Unlike phenyl trifluoroacetate (an ester prone to hydrolysis), sulfonium salts like this compound exhibit greater ionic stability in aqueous environments .

- Thermal Behavior : Cellulose acetate softens at 250°F, whereas sulfonium salts generally decompose at higher temperatures (>300°F), making the latter suitable for high-temperature applications like photoresists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.